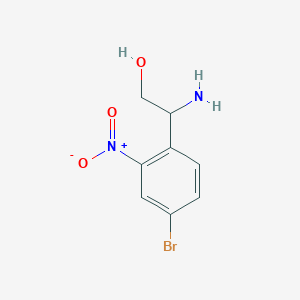![molecular formula C7H15N5O4 B15304641 Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate](/img/structure/B15304641.png)
Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate is a chemical compound with the molecular formula C7H16ClN5O4. It is also known by its IUPAC name, NG-Nitro-D-arginine-methylesterhydrochloride. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate typically involves the reaction of D-arginine with methyl chloroformate in the presence of a base, followed by nitration. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a nitric oxide synthase inhibitor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit nitric oxide synthase, thereby affecting the production of nitric oxide, a critical signaling molecule in various physiological processes. The compound’s effects on molecular pathways can lead to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
NG-Nitro-L-arginine methyl ester (L-NAME): A similar compound with a different stereochemistry.
NG-Monomethyl-L-arginine (L-NMMA): Another nitric oxide synthase inhibitor with a different structure.
Uniqueness
Methyl 2-amino-5-(N’-nitrocarbamimidamido)pentanoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its ability to inhibit nitric oxide synthase makes it valuable in research focused on nitric oxide-related pathways and diseases.
Propiedades
IUPAC Name |
methyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWZGJVSDFYRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860618 |
Source


|
| Record name | Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


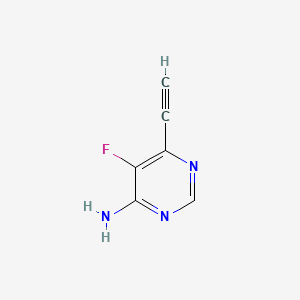
![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)
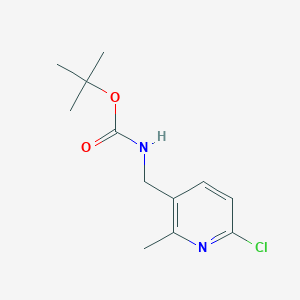

![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)


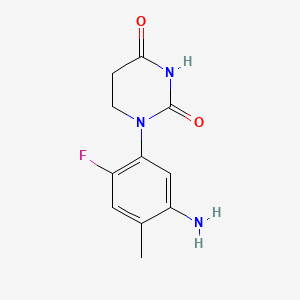
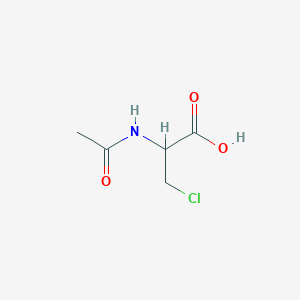

![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)
